
4-chloro-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CDPB and is classified as a selective antagonist of the G protein-coupled receptor 55 (GPR55). GPR55 is a relatively new receptor that has been implicated in various physiological processes, including pain sensation, inflammation, and cancer progression. The purpose of
作用機序
Target of Action
The primary target of 4-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.
Mode of Action
The compound interacts with the SDH enzyme through hydrogen bonding and pi-pi interactions . This interaction inhibits the activity of the SDH enzyme, disrupting the normal function of the citric acid cycle and the electron transport chain .
Result of Action
The compound exhibits potent antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . The inhibition of the SDH enzyme disrupts energy production in these fungi, leading to their growth inhibition .
実験室実験の利点と制限
CDPB has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for 4-chloro-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide, which allows for the specific modulation of this receptor without affecting other signaling pathways. Another advantage is its stability and solubility, which make it suitable for use in various experimental systems. However, one limitation of CDPB is its relatively low potency, which may require higher concentrations to achieve the desired effects. Additionally, the lack of knowledge about the exact mechanism of action of CDPB may limit its use in certain experimental systems.
将来の方向性
There are several future directions for the research on CDPB. One direction is the further elucidation of its mechanism of action, which may provide insights into the signaling pathways involved in 4-chloro-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide activation and inhibition. Another direction is the development of more potent and selective this compound antagonists, which may have improved therapeutic potential for the treatment of various conditions. Additionally, the investigation of the effects of CDPB on other physiological processes, such as neuroprotection and metabolic regulation, may reveal new therapeutic applications for this compound.
合成法
The synthesis of CDPB involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethanol in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with ammonia in the presence of a catalyst, such as palladium on carbon, to yield the final product, CDPB. The purity and yield of CDPB can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
CDPB has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. One of the main research applications of CDPB is its use as a selective antagonist of 4-chloro-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide. This compound has been implicated in various physiological processes, including pain sensation, inflammation, and cancer progression. By blocking the activity of this compound, CDPB may have therapeutic potential for the treatment of these conditions.
特性
IUPAC Name |
4-chloro-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-15-7-5-14(6-8-15)18(23)20-9-10-22-17(13-3-4-13)11-16(21-22)12-1-2-12/h5-8,11-13H,1-4,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPBBORCSLFRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=C(C=C3)Cl)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(4-(tert-butyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2791919.png)
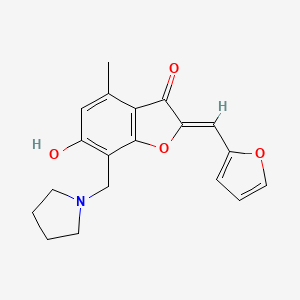
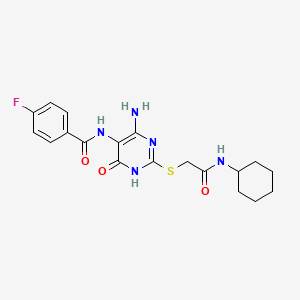
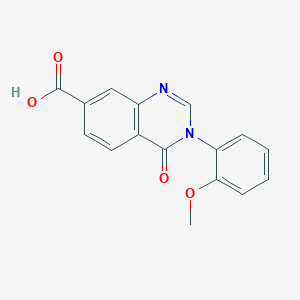
![N'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-2-(3-nitroanilino)acetohydrazide](/img/structure/B2791930.png)
![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2791931.png)
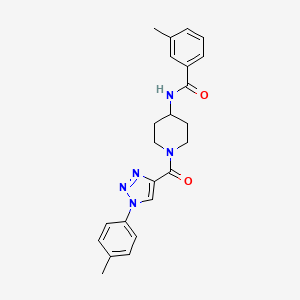
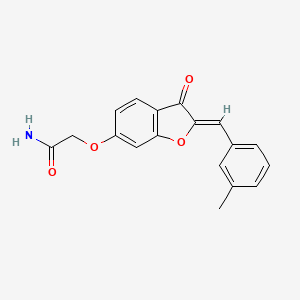
![N-(3,4-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2791935.png)
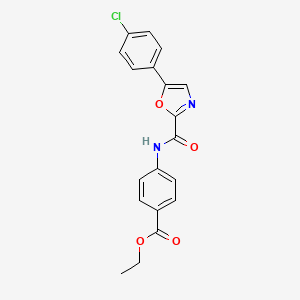
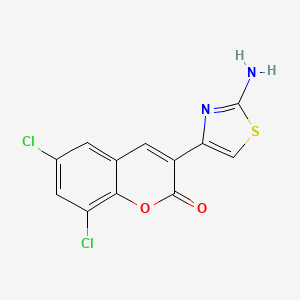
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2791939.png)
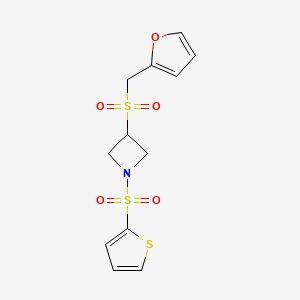
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide hydrochloride](/img/structure/B2791942.png)